molecular formula C13H16INO2 B584979 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one CAS No. 952308-47-3

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one

Cat. No.: B584979
CAS No.: 952308-47-3
M. Wt: 345.18
InChI Key: FFXAPBRVNCEGQG-UHFFFAOYSA-N
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Description

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is a chemical compound with the molecular formula C13H16INO2 It is a derivative of quinolinone, characterized by the presence of an iodobutoxy group at the 7th position of the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with 1-iodobutane in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 7th position with the iodobutoxy group. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The iodobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce hydroquinoline derivatives.

Scientific Research Applications

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
  • 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
  • 7-(4-Fluorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Uniqueness

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is unique due to the presence of the iodobutoxy group, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

7-(4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXAPBRVNCEGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857873
Record name 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952308-47-3
Record name 3,4-Dihydro-7-(4-iodobutoxy)-2(1H)-quinolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952308473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-7-(4-IODOBUTOXY)-2(1H)-QUINOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3S8Z29M3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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